Pyridinium, 4-carboxy-1-octyl-, iodide

Overview

Description

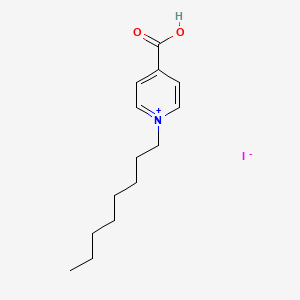

Pyridinium, 4-carboxy-1-octyl-, iodide: is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. The specific structure of this compound includes a carboxyl group at the 4-position and an octyl group attached to the nitrogen atom, with iodide as the counterion. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-carboxy-1-octyl-, iodide typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-carboxypyridine with octyl iodide under reflux conditions. The reaction proceeds as follows:

Starting Materials: 4-carboxypyridine and octyl iodide.

Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent, such as acetonitrile or ethanol.

Product Isolation: The resulting product, this compound, is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-carboxy-1-octyl-, iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to dihydropyridine or oxidized to pyridine N-oxide.

Condensation Reactions: The carboxyl group at the 4-position can undergo condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Pyridinium, 4-carboxy-1-octyl-, chloride or bromide.

Oxidation Products: Pyridine N-oxide derivatives.

Reduction Products: Dihydropyridine derivatives.

Scientific Research Applications

Chemistry: Pyridinium, 4-carboxy-1-octyl-, iodide is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the preparation of ionic liquids and as a reagent in various chemical transformations.

Biology: In biological research, this compound is utilized as a model compound to study the interactions of quaternary ammonium compounds with biological membranes. It is also investigated for its potential antimicrobial properties.

Medicine: this compound is explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.

Industry: In the industrial sector, this compound is used in the formulation of surfactants and detergents. Its amphiphilic nature makes it suitable for applications in emulsification and dispersion processes.

Mechanism of Action

The mechanism of action of Pyridinium, 4-carboxy-1-octyl-, iodide involves its interaction with biological membranes and proteins. The positively charged pyridinium ring interacts with negatively charged components of cell membranes, leading to membrane disruption and increased permeability. This interaction can result in the leakage of cellular contents and ultimately cell death. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function.

Comparison with Similar Compounds

- Pyridinium, 4-carboxy-1-methyl-, iodide

- Pyridinium, 4-carboxy-1-ethyl-, iodide

- Pyridinium, 4-carboxy-1-butyl-, iodide

Comparison: Pyridinium, 4-carboxy-1-octyl-, iodide is unique due to its longer alkyl chain (octyl group) compared to its similar compounds. This longer chain imparts distinct amphiphilic properties, making it more effective in applications requiring surfactant-like behavior. Additionally, the octyl group enhances the compound’s ability to interact with hydrophobic environments, increasing its efficacy in certain industrial and biological applications.

Biological Activity

Pyridinium, 4-carboxy-1-octyl-, iodide is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the fields of microbiology and pharmacology. This article explores its mechanisms of action, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : CHNOI

- Molecular Weight : 335.19 g/mol

- Structure : It features a pyridine ring with a positively charged nitrogen atom, a carboxyl group at the 4-position, and an octyl group linked to the nitrogen atom, with iodide as the counterion.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins:

- Membrane Disruption : The positively charged pyridinium ring interacts with negatively charged components of cell membranes, leading to increased permeability and potential leakage of cellular contents. This can result in cell death due to membrane disruption.

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal functions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been used as a model compound to study the interactions of quaternary ammonium compounds with bacterial membranes. Studies have shown that it is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that this compound can induce cell death in certain cancer cell lines. The mechanism involves apoptosis triggered by membrane disruption and subsequent activation of caspase pathways .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the structure-activity relationship (SAR) of pyridinium derivatives against E. coli. Results indicated that modifications in the alkyl chain length significantly influenced antibacterial potency .

- Cytotoxic Effects : In vitro studies on human cancer cell lines showed that this compound induced cytotoxic effects at micromolar concentrations. The study highlighted its potential use in targeted cancer therapies due to its selective toxicity towards cancer cells while sparing normal cells .

- Drug Delivery Applications : The compound has been explored for its ability to enhance the solubility and bioavailability of various drugs through complex formation. Its amphiphilic nature facilitates drug encapsulation in lipid-based formulations, which could improve therapeutic outcomes in drug delivery systems.

Data Table: Biological Activity Overview

Properties

IUPAC Name |

1-octylpyridin-1-ium-4-carboxylic acid;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.HI/c1-2-3-4-5-6-7-10-15-11-8-13(9-12-15)14(16)17;/h8-9,11-12H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLLBGMFJCIJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60790556 | |

| Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683228-06-0 | |

| Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.